molecular formula C7H10F2O2 B6599034 3-cyclobutyl-2,2-difluoropropanoic acid CAS No. 1780905-32-9

3-cyclobutyl-2,2-difluoropropanoic acid

Cat. No. B6599034
CAS RN: 1780905-32-9
M. Wt: 164.15 g/mol
InChI Key: OGCSTZAOVNBKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclobutyl-2,2-difluoropropanoic acid, also known as 3-CB-DFP, is a synthetic organic compound belonging to the family of carboxylic acids. It is used as a reagent in various organic synthesis reactions, as well as a building block in the synthesis of pharmaceuticals and other compounds. 3-CB-DFP is a versatile compound with potential applications in a wide range of scientific and industrial fields.

Scientific Research Applications

3-cyclobutyl-2,2-difluoropropanoic acid is widely used in various scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of polymers and other materials. In addition, this compound is used in the synthesis of fluorescent probes and dyes, as well as in the synthesis of organic catalysts and ligands.

Mechanism of Action

3-cyclobutyl-2,2-difluoropropanoic acid acts as a catalyst in the reaction of cyclobutyl bromide with 2,2-difluoropropanoic acid. The reaction is initiated by the formation of a cyclobutyl bromide-2,2-difluoropropanoic acid complex, which is then attacked by the nucleophile, resulting in the formation of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, and to act as an agonist of the muscarinic receptor. In addition, this compound has been found to reduce the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Advantages and Limitations for Laboratory Experiments
The use of this compound in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and its reaction conditions are easily controlled. In addition, this compound is a versatile compound, with potential applications in a wide range of fields. However, there are also some limitations to its use in laboratory experiments. For example, the reaction of cyclobutyl bromide with 2,2-difluoropropanoic acid can be slow and inefficient, and the product can be difficult to purify.

Future Directions

There are a number of potential future directions for the use of 3-cyclobutyl-2,2-difluoropropanoic acid. One potential application is in the synthesis of peptides, where it could be used as a chiral catalyst. In addition, this compound could be used as a reagent in the synthesis of heterocyclic compounds, such as imidazoles and pyrazoles. Furthermore, this compound could be used as a building block for the synthesis of complex molecules, such as natural products. Finally, this compound could be used in the synthesis of fluorescent probes and dyes, as well as in the synthesis of organic catalysts and ligands.

Synthesis Methods

3-cyclobutyl-2,2-difluoropropanoic acid is synthesized from the reaction of cyclobutyl bromide with 2,2-difluoropropanoic acid in the presence of anhydrous sodium sulfate and a catalytic amount of pyridine. The cyclobutyl bromide is first reacted with 2,2-difluoropropanoic acid in aqueous sodium sulfate solution, resulting in the formation of this compound. The reaction is then quenched with aqueous sodium sulfate and the product is isolated by filtration.

properties

IUPAC Name

3-cyclobutyl-2,2-difluoropropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c8-7(9,6(10)11)4-5-2-1-3-5/h5H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCSTZAOVNBKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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